molecular formula C10H16N2O2S B14629346 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine CAS No. 5103-41-3

2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine

Cat. No.: B14629346
CAS No.: 5103-41-3
M. Wt: 228.31 g/mol
InChI Key: QCVMCZLFUHARQF-UHFFFAOYSA-N
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Description

2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is an organic compound with the molecular formula C10H16N2O2S. It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine. The compound features a sulfanyl group attached to the pyrimidine ring, which is further substituted with a diethoxyethyl group. This unique structure imparts specific chemical properties and reactivity to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine typically involves the reaction of pyrimidine derivatives with appropriate sulfanyl and diethoxyethyl reagents. One common method involves the nucleophilic substitution reaction where a pyrimidine derivative reacts with a diethoxyethyl sulfide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve more scalable and efficient methods such as continuous flow synthesis. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated reactors and real-time monitoring systems ensures consistent quality and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The diethoxyethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; typically carried out in an organic solvent like dichloromethane at room temperature.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous ether or tetrahydrofuran (THF) under inert atmosphere.

    Substitution: Various nucleophiles such as amines, thiols, or alkoxides; reactions are conducted in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Corresponding alcohols or thiols.

    Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. It can be used in the development of new pharmaceuticals.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases where pyrimidine derivatives have shown efficacy.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on biomolecules, leading to the modification of proteins or enzymes. This interaction can alter the activity of the target molecules, resulting in various biological effects. The diethoxyethyl group may enhance the compound’s solubility and bioavailability, facilitating its uptake and distribution within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(2,2-Diethoxyethyl)sulfanyl]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity

Properties

CAS No.

5103-41-3

Molecular Formula

C10H16N2O2S

Molecular Weight

228.31 g/mol

IUPAC Name

2-(2,2-diethoxyethylsulfanyl)pyrimidine

InChI

InChI=1S/C10H16N2O2S/c1-3-13-9(14-4-2)8-15-10-11-6-5-7-12-10/h5-7,9H,3-4,8H2,1-2H3

InChI Key

QCVMCZLFUHARQF-UHFFFAOYSA-N

Canonical SMILES

CCOC(CSC1=NC=CC=N1)OCC

Origin of Product

United States

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